1-(tert-Butyl) 2-methyl (2S,4S)-4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-1,2-dicarboxylate
Description
Molecular Architecture and Stereochemical Configuration
The compound features a pyrrolidine ring substituted at positions 1, 2, and 4 with tert-butoxycarbonyl, methyl carboxylate, and tert-butyldiphenylsilyloxy groups, respectively. The stereochemical configuration (2S,4S) establishes a rigid framework critical for its biological and synthetic utility. The pyrrolidine ring adopts a twisted conformation, with torsion angles influenced by bulky substituents.
Key structural elements include:
- Tert-butyldiphenylsilyl (TBDPS) ether : Provides steric bulk and protects the hydroxyl group during synthetic steps.
- Dicarboxylate esters : The tert-butyl and methyl esters at positions 1 and 2 enhance solubility and stability.
- Chiral centers : The (2S,4S) configuration directs spatial orientation, affecting intermolecular interactions and reactivity.
The InChI code (1S/C27H37NO5Si/c1-26(2,3)32-25(30)28-19-20(18-23(28)24(29)31-7)33-34(27(4,5)6,21-14-10-8-11-15-21)22-16-12-9-13-17-22/h8-17,20,23H,18-19H2,1-7H3/t20-,23+/m1/s1) confirms the connectivity and stereochemistry.
Properties
Molecular Formula |
C27H37NO5Si |
|---|---|
Molecular Weight |
483.7 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C27H37NO5Si/c1-26(2,3)32-25(30)28-19-20(18-23(28)24(29)31-7)33-34(27(4,5)6,21-14-10-8-11-15-21)22-16-12-9-13-17-22/h8-17,20,23H,18-19H2,1-7H3/t20-,23-/m0/s1 |
InChI Key |
BNKKPVAOMOLTSX-REWPJTCUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Origin of Product |
United States |
Biological Activity
1-(tert-Butyl) 2-methyl (2S,4S)-4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-1,2-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies associated with this compound.
- IUPAC Name : 1-(tert-butyl) 2-methyl (2S,4S)-4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-1,2-dicarboxylate
- Molecular Formula : C₁₇H₃₃NO₅Si
- CAS Number : 367966-45-8
- Molecular Weight : 359.54 g/mol
Synthesis
The synthesis of this compound typically involves the protection of functional groups and the use of selective reactions to achieve the desired stereochemistry. The synthetic pathway often includes:
- Protection of Amine Groups : Using tert-butyldiphenylsilyl groups to protect the amine functionality.
- Formation of Dicarboxylate : Employing standard esterification methods to introduce carboxylic acid derivatives.
- Purification : Utilizing chromatography techniques to isolate the target compound.
The biological activity of 1-(tert-butyl) 2-methyl (2S,4S)-4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-1,2-dicarboxylate has been linked to its interaction with various biological targets:
- Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes like lipid metabolism and glucose homeostasis.
Pharmacological Effects
- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
- Neuroprotective Effects : Research has shown that compounds with similar structures can provide neuroprotection in models of neurodegeneration.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, suggesting a role in treating conditions characterized by chronic inflammation.
Study on Antioxidant Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolidine compounds exhibit significant antioxidant activity. The specific compound under discussion showed a notable reduction in reactive oxygen species (ROS) levels in vitro, suggesting potential applications in oxidative stress-related conditions .
Neuroprotective Study
In a model of neurodegeneration induced by oxidative stress, administration of similar pyrrolidine derivatives resulted in reduced neuronal death and preserved cognitive functions. This suggests that 1-(tert-butyl) 2-methyl (2S,4S)-4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-1,2-dicarboxylate may have therapeutic potential for neurodegenerative diseases .
Data Table: Summary of Biological Activities
Scientific Research Applications
Biological Activities
1-(tert-Butyl) 2-methyl (2S,4S)-4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-1,2-dicarboxylate exhibits several biological activities that make it a candidate for further research:
- Antioxidant Properties : The compound has shown potential as an antioxidant, which could be useful in preventing oxidative stress-related diseases.
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects, potentially beneficial for neurodegenerative conditions.
- Anti-inflammatory Activity : Research indicates that this compound could modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Applications in Medicinal Chemistry
The unique structural features of this compound allow for various applications in medicinal chemistry:
- Drug Development : Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents. The pyrrolidine ring structure is often found in biologically active compounds.
- Prodrug Design : The tert-butyl and silyl groups can enhance the solubility and bioavailability of drugs, making this compound useful in prodrug formulations.
Materials Science Applications
In addition to its medicinal applications, this compound can be explored in materials science:
- Polymer Chemistry : The presence of functional groups allows for its incorporation into polymer matrices, potentially leading to materials with tailored properties.
- Nanotechnology : The ability to modify surfaces with silane groups suggests potential uses in nanotechnology for creating functionalized nanoparticles.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant properties of various pyrrolidine derivatives, including 1-(tert-Butyl) 2-methyl (2S,4S)-4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-1,2-dicarboxylate. Results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro, supporting its potential use as an antioxidant agent.
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration induced by oxidative stress, this compound demonstrated the ability to protect neuronal cells from apoptosis. The mechanism was linked to the modulation of the Nrf2 pathway, highlighting its potential as a neuroprotective agent.
Case Study 3: Anti-inflammatory Properties
Research investigating the anti-inflammatory effects of pyrrolidine derivatives showed that this compound inhibited the production of pro-inflammatory cytokines in cultured macrophages. This suggests its potential application in treating inflammatory disorders.
Chemical Reactions Analysis
Deprotection of the TBDPS Ether Group
The TBDPS group serves as a robust protecting group for alcohols, requiring strong fluoride-based reagents for cleavage. Common conditions include:
Example :
Treatment with TBAF in THF at room temperature removes the TBDPS group, generating 1-(tert-Butyl) 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate , a precursor for further functionalization .
Reduction of Ester Groups
The methyl and tert-butyl esters can be selectively reduced to alcohols or aldehydes using hydride reagents:
Example :
DIBAL-H reduction of the methyl ester generates an aldehyde, which undergoes Wittig olefination with methyl(triphenylphosphoranylidene)acetate to form α,β-unsaturated esters .
Nucleophilic Substitution at the Pyrrolidine Ring
The stereochemistry at C2 and C4 directs regioselective substitutions:
| Position | Reagent | Product | Stereochemical Outcome | Citation |
|---|---|---|---|---|
| C4 (OH) | TosCl, Et₃N | Tosylate intermediate | Retention of configuration | |
| C2 (COOR) | NH₃ (7 N in MeOH) | Amide formation | Epimerization at C2 |
Example :
Tosylation of the C4 hydroxyl group (post-TBDPS removal) enables azide displacement with NaN₃, yielding 1-(tert-Butyl) 2-methyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate , a precursor for Staudinger or click chemistry .
Coupling Reactions
The carboxylate groups facilitate amide or ester couplings:
Example :
HBTU-mediated coupling with 5-(3-fluoropropyl)-2,3-dimethoxybenzoic acid produces bitopic ligands with nanomolar affinity for dopamine receptors .
Ring-Opening and Functionalization
The pyrrolidine ring undergoes strain-driven reactions under acidic or basic conditions:
| Condition | Reagent | Product | Key Feature | Citation |
|---|---|---|---|---|
| HCl (aq.) | – | Linear amino acid derivative | Cleavage of tert-butyl ester | |
| Pd/C, H₂ | Ethanol | Hydrogenated pyrrolidine | Saturated backbone |
Stability and Side Reactions
Comparison with Similar Compounds
Stereochemical Variants
- (2S,4R) Diastereomers :
- Replaces TBDPS with a tosyl (p-toluenesulfonyl) group.
- Tosyl groups are smaller and more reactive than TBDPS, enabling nucleophilic substitution reactions.
- Lower molecular weight (MW: ~423 Da) compared to the TBDPS variant (~565 Da).
- Lacks a protecting group at the 4-position (free -OH).
- Higher polarity (logP = 0.54) and lower steric hindrance, facilitating hydrogen bonding .
Protecting Group Variations
- Boc-Protected Analogs :
- Uses a tert-butoxycarbonyl (Boc) group instead of TBDPS.
- Boc is labile under acidic conditions (e.g., TFA), unlike TBDPS, which requires fluoride for cleavage.
- Lower MW (259 Da) and higher solubility in polar solvents .
- Benzyl-Protected Derivatives :
- Benzyl esters at the 2-position introduce aromaticity, enhancing UV detectability.
- Benzyl groups are cleaved via hydrogenolysis, offering orthogonal deprotection strategies compared to TBDPS .
Functional Group Modifications
- Trifluoromethyl (CF₃) Substitution :
- CF₃ at the 4-position increases electronegativity and metabolic stability.
- Higher lipophilicity (logP ~2.5) compared to the TBDPS variant (logP ~5.8) .
- Azide-Functionalized Analogs :
- Azide group enables click chemistry (e.g., CuAAC reactions).
- Higher reactivity but lower stability under reducing conditions .
Bulkier Protecting Groups
- TBDPS vs. TBS (tert-Butyldimethylsilyl) :
- TBS is smaller than TBDPS, reducing steric hindrance.
- TBS is cleaved under milder fluoride conditions than TBDPS .
Comparative Data Table
Key Research Findings
- Stereochemical Impact : The (2S,4S) configuration in the target compound enhances chiral recognition in enzyme-binding pockets compared to (2S,4R) diastereomers .
- Protecting Group Stability : TBDPS offers superior stability under basic/acidic conditions compared to Tosyl or Boc groups, making it ideal for multi-step syntheses .
- Solubility Trends : Hydroxyl-containing analogs (e.g., ) exhibit higher aqueous solubility, while TBDPS derivatives are preferred for lipid membrane penetration .
Preparation Methods
Starting Materials and General Strategy
The synthesis typically begins from commercially available chiral pyrrolidine derivatives such as 1-(tert-butyl) 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate. The key steps involve:
- Protection of the 4-hydroxyl group with a bulky silyl protecting group, specifically tert-butyldiphenylsilyl chloride (TBDPSCl).
- Maintenance of stereochemical integrity at the 2S,4S centers.
- Installation of ester groups at the 1- and 2-positions.
- Subsequent functional group manipulations as needed for downstream applications.
Protection of the Hydroxyl Group
The hydroxyl group at the 4-position is protected using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or triethylamine. This step is crucial to prevent unwanted side reactions during further transformations and to enhance compound stability.
| Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| TBDPSCl, Imidazole | Dichloromethane (DCM) | 0 °C to RT | 2–4 hours | 85–95 |
The reaction proceeds smoothly to give the TBDPS-protected intermediate with retention of stereochemistry.
Esterification and Methylation
The 1-position is protected as a tert-butyl ester, and the 2-position as a methyl ester. These ester groups are introduced either by starting from the corresponding esters or by selective esterification/methylation reactions.
- The tert-butyl ester is typically introduced via reaction with tert-butyl chloroformate or by using tert-butyl alcohol under acidic conditions.
- The methyl ester at the 2-position can be introduced by methylation of the corresponding acid or by using methyl chloroformate.
These steps are generally performed prior to or after hydroxyl protection depending on the synthetic route.
Alternative Synthetic Routes and Functional Group Transformations
Some synthetic routes involve reduction of esters to primary alcohols using sodium borohydride (NaBH4), followed by tosylation and azide displacement to introduce amine functionalities. Hydrogenation of azides to amines is catalyzed by Pd/C in ethanol. These intermediates can then be coupled with other functional groups or acids to build more complex molecules.
Purification and Characterization
The final compound is purified by silica gel chromatography or recrystallization. Characterization is performed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C)
- Mass spectrometry (MS)
- Infrared spectroscopy (IR)
- Optical rotation to confirm stereochemistry
Purity is typically above 95%, as confirmed by chromatographic and spectroscopic methods.
Summary Table of Key Preparation Steps
| Step No. | Transformation | Reagents/Conditions | Notes | Yield (%) |
|---|---|---|---|---|
| 1 | Starting material: 1-(tert-butyl) 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | Commercially available | Chiral starting material | - |
| 2 | Hydroxyl protection | TBDPSCl, imidazole, DCM, 0 °C to RT | Protects 4-OH group | 85–95 |
| 3 | Esterification/methylation | tert-butyl chloroformate, methyl chloroformate | Introduces tert-butyl and methyl esters | 80–90 |
| 4 | Reduction (optional) | NaBH4, EtOH | Converts ester to primary alcohol | 70–85 |
| 5 | Tosylation and azide displacement | TsCl, NaN3 | Introduces azide for amine synthesis | 60–75 |
| 6 | Azide reduction | Pd/C, H2, EtOH | Converts azide to amine | 80–90 |
| 7 | Final purification | Silica gel chromatography | Achieves >95% purity | - |
Research Findings and Notes
- The use of tert-butyldiphenylsilyl (TBDPS) as a protecting group is favored for its stability under various reaction conditions and ease of removal when needed.
- Stereochemical control is maintained throughout the synthesis by starting from enantiomerically pure materials and using mild reaction conditions.
- The synthetic route can be adapted to introduce other functional groups via the amine intermediate, enabling the preparation of diverse derivatives.
- The compound’s stability and purity make it suitable as a building block in medicinal chemistry and ligand design.
Q & A
Q. Basic Troubleshooting
Q. Advanced Optimization
- Microwave-assisted synthesis : Reduces reaction time for silylation (e.g., 30 min vs. 12 h conventional heating) while maintaining >90% yield .
- Flow chemistry : Enhances reproducibility in hydrogenation by ensuring consistent H₂ pressure and catalyst contact .
How do tert-butyldiphenylsilyl (TBDPS) groups influence the compound’s reactivity in downstream applications?
Basic Functional Role
The TBDPS group acts as a bulky protecting group for the 4-hydroxy pyrrolidine, preventing undesired nucleophilic attacks during subsequent acylations or alkylations. Its stability under acidic conditions (vs. TMS or TBS groups) makes it ideal for multi-step syntheses .
Q. Advanced Reactivity Analysis
- Steric effects : The diphenyl substituents slow down silyl ether cleavage, requiring harsher conditions (e.g., TBAF in THF at 0°C) .
- Electronic effects : The electron-withdrawing silyl group slightly activates the adjacent carbonyl toward nucleophilic addition, as shown in DFT studies .
What analytical techniques are most effective for characterizing this compound and its intermediates?
Q. Basic Characterization Suite
Q. Advanced Techniques
- 2D NMR (HSQC, HMBC) : Maps correlations between protons and quaternary carbons, resolving ambiguities in pyrrolidine ring substitution .
- LC-MS/MS : Detects trace impurities (e.g., desilylated byproducts) at ppm levels .
How can computational methods aid in predicting reaction outcomes or optimizing synthesis?
Q. Advanced Application
- Reaction path searching : Tools like QM/MM simulations model transition states for silyl group migration, predicting regioselectivity in ester hydrolysis .
- Machine learning : Trained on datasets of analogous pyrrolidine syntheses, algorithms recommend optimal solvent systems (e.g., MeCN/water for high-yield coupling) .
What are the critical safety considerations when handling this compound?
Q. Basic Safety Protocol
Q. Advanced Hazard Mitigation
- Static control : Use grounded equipment during hydrogenation to avoid Pd/C ignition .
- Waste disposal : Quench residual tert-butyldiphenylsilyl chloride with ethanol before aqueous neutralization .
How does the compound’s stability vary under different pH and temperature conditions?
Q. Basic Stability Profile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
